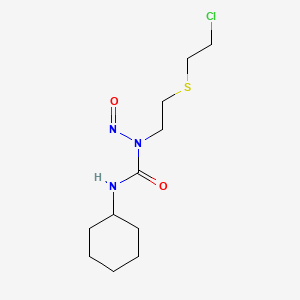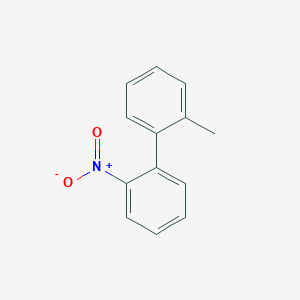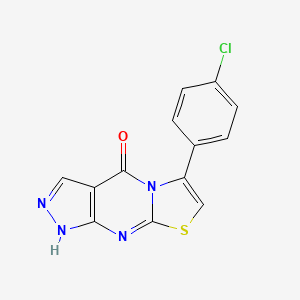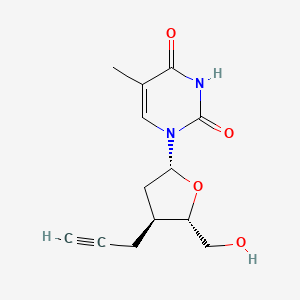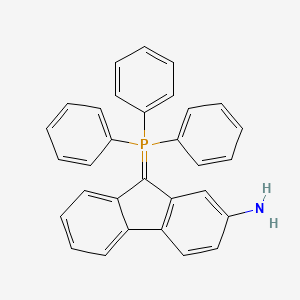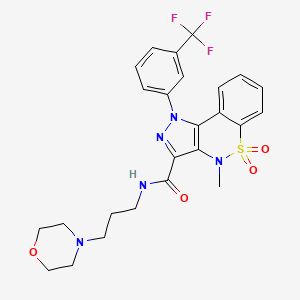
2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is an organic compound that features both morpholine and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol typically involves the reaction of morpholine with diphenylbutanediol under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an antitumor agent and in the treatment of other diseases
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cell signaling pathways, leading to various biological effects. The exact mechanism may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: An organic compound with a similar structure, featuring both amine and ether functional groups.
4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine: A compound with morpholine groups and pyridine heterocyclic structures.
2-(4-Morpholinyl)aniline: Another compound with a morpholine group, used in various chemical applications.
Uniqueness
2-(4-Morpholinyl)-1,1-diphenyl-1,4-butanediol is unique due to its specific combination of morpholine and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
81413-40-3 |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-1,1-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C20H25NO3/c22-14-11-19(21-12-15-24-16-13-21)20(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22-23H,11-16H2 |
InChI-Schlüssel |
SHICFENLPFJHFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)

